(5,6-Dichloropyridin-2-yl)methanamine
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Overview
Description
(5,6-Dichloropyridin-2-yl)methanamine is an organic compound with the molecular formula C6H6Cl2N2. It is a derivative of pyridine, where the 2-position is substituted with a methanamine group and the 5 and 6 positions are substituted with chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyridine with formaldehyde and ammonium chloride under acidic conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of (5,6-Dichloropyridin-2-yl)methanamine may involve large-scale chlorination processes followed by amination reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(5,6-Dichloropyridin-2-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
(5,6-Dichloropyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5,6-Dichloropyridin-2-yl)methanamine involves its interaction with specific molecular targets. It can react with cysteamine, leading to the generation of reactive oxygen species (ROS). This ROS generation can induce downstream events such as cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
(6-Chloropyridin-2-yl)methanamine: Similar structure but with only one chlorine atom.
(5,6-Dichloropyridin-3-yl)methanamine: Chlorine atoms are positioned differently on the pyridine ring.
Uniqueness
(5,6-Dichloropyridin-2-yl)methanamine is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and biological activity. This makes it distinct from other pyridine derivatives and potentially more effective in certain applications .
Properties
IUPAC Name |
(5,6-dichloropyridin-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H,3,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEILFXWRQXZDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CN)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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